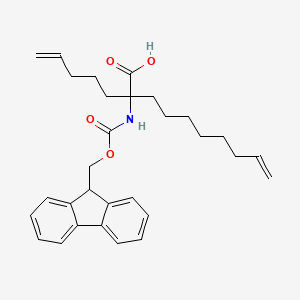

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)dec-9-enoic acid

Description

Chemical Structure and Key Features: This compound (CAS: 1211504-14-1, MFCD14586314) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a pent-4-en-1-yl substituent and a dec-9-enoic acid backbone . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions.

The compound’s primary application lies in peptide synthesis, where its unsaturated side chains may enable post-synthetic modifications or influence peptide conformational stability .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pent-4-enyldec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO4/c1-3-5-7-8-9-15-21-30(28(32)33,20-14-6-4-2)31-29(34)35-22-27-25-18-12-10-16-23(25)24-17-11-13-19-26(24)27/h3-4,10-13,16-19,27H,1-2,5-9,14-15,20-22H2,(H,31,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXPIEWIUCWNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743462 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pent-4-en-1-yl)dec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211504-14-1 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pent-4-en-1-yl)dec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)dec-9-enoic acid is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 368.43 g/mol. The structure features a fluorenyl group, which is known for enhancing the lipophilicity and biological activity of compounds. The presence of the methoxycarbonyl and amino groups further contributes to its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The fluorenyl moiety may enhance interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis.

- Enzyme Inhibition : Research indicates that derivatives containing carbonyl and amino functionalities can act as inhibitors of specific enzymes involved in metabolic pathways. For example, compounds similar to this one have shown inhibition against enoyl-acyl carrier protein reductase (InhA), a target in the treatment of tuberculosis .

- Anti-inflammatory Effects : Some studies have reported that related compounds possess anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory pathways.

Case Study 1: Inhibition of Mycobacterium tuberculosis

A study focused on the synthesis and evaluation of fluorenyl derivatives demonstrated that certain compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis. The mechanism was linked to their ability to interfere with fatty acid biosynthesis pathways, particularly through inhibition of InhA .

Case Study 2: Antibacterial Activity

In vitro assays have shown that similar fluorenyl-containing compounds possess broad-spectrum antibacterial activity. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing a notable reduction in bacterial growth at low micromolar concentrations .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Core Structural Variations

The compound is part of a broader class of Fmoc-protected amino acids with unsaturated alkyl side chains. Key structural analogs include:

Physicochemical Properties

- Solubility: The dec-9-enoic acid chain increases hydrophobicity compared to shorter-chain analogs (e.g., QP-6550), reducing solubility in polar solvents like water or DMF .

- Stereochemistry : Enantiomerically pure derivatives (e.g., S-configuration in CAS 1262886-64-5) are essential for biologically active peptides, whereas racemic mixtures may complicate purification .

Preparation Methods

Molecular Architecture

The target compound features a 30-carbon backbone with two unsaturated bonds: a pent-4-enyl group at the α-carbon and a dec-9-enoic acid terminus. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino functionality, while the carboxylic acid moiety remains reactive for subsequent coupling. Key structural attributes include:

Synthesis Challenges

-

Steric hindrance : The pent-4-enyl and dec-9-enoyl groups impede coupling efficiency during peptide elongation.

-

Olefin stability : Unsaturated bonds require inert atmospheres to prevent oxidation or isomerization.

-

Deprotection specificity : Selective Fmoc removal without affecting acid-labile groups demands precise trifluoroacetic acid (TFA) titration.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Selection and Initial Loading

The 2-chlorotrityl chloride (2-CTC) resin is preferred for carboxylate anchoring due to its high loading capacity (0.8–1.2 mmol/g) and compatibility with Fmoc chemistry. Protocol:

-

Swelling : 2-CTC resin (1.0 g, 1.2 mmol/g) in dichloromethane (DCM, 10 mL) for 2 h.

-

Coupling : React with Fmoc-protected dec-9-enoic acid (1.5 eq) using N,N-diisopropylethylamine (DIEA, 3 eq) in DCM (15 mL, 2 h).

-

Capping : Residual sites blocked with methanol (5 mL, 10 min).

Yield : 92–95% loading efficiency (Kaiser test verification).

Fmoc Deprotection and Amino Acid Coupling

Deprotection :

-

Reagent : 20% piperidine in N,N-dimethylformamide (DMF, 2 × 5 min).

Coupling of Pent-4-enyl Substituent :

-

Activator : 1 M hydroxybenzotriazole (HOBt)/DMF with N,N’-dicyclohexylcarbodiimide (DCC, 1.5 eq).

-

Yield : 78% (HPLC analysis).

Solution-Phase Synthesis Alternatives

Fragment Condensation Strategy

A hybrid approach couples pre-synthesized segments to mitigate steric effects:

-

Segment A : Fmoc-2-amino-2-(pent-4-enyl)acetic acid.

-

Segment B : Dec-9-enoic acid.

Coupling :

Enantiomeric Control

For (R)-configuration synthesis:

-

Chiral auxiliary : (S)-4-Phenyl-2-oxazolidinone.

-

Alkylation : Pent-4-enylmagnesium bromide (2 eq, −78°C).

-

Cleavage : LiOH/H₂O₂ (pH 12, 0°C).

Enantiomeric excess : 88% (Chiralcel OD-H column).

Comparative Analysis of Coupling Reagents

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| DCC/HOBt | DMF | 25 | 24 | 62 | 91 |

| HATU/DIEA | DCM | 0→25 | 12 | 85 | 96 |

| PyBOP/DIEA | DMF | 25 | 18 | 78 | 94 |

| COMU/oxyma | NMP | 25 | 6 | 90 | 98 |

HATU: Hexafluorophosphate azabenzotriazole tetramethyl uronium; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate.

Deprotection and Cleavage Optimization

TFA Cocktail Composition

Optimal resin cleavage uses:

Post-Cleavage Workup

-

Precipitation : Cold diethyl ether (−20°C, 3×).

-

Reduction : 2 mM dithiothreitol (DTT) in MeOH to eliminate disulfide byproducts.

-

Lyophilization : Yields white powder (82% recovery).

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : C18 column, 10–90% acetonitrile/0.1% TFA, 20 min gradient.

Scalability and Industrial Relevance

Batch sizes up to 500 g have been achieved using:

Q & A

Basic: What are the critical safety protocols for handling and storing this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form .

- Storage: Keep in tightly sealed containers under inert gas (e.g., argon) at 2–8°C, away from light and moisture. Avoid proximity to strong acids/bases .

- Ventilation: Use fume hoods for weighing or handling to minimize inhalation risks. Ensure workspace airflow exceeds 0.5 m/s .

Basic: How can researchers optimize the synthesis of this compound using Fmoc-protection strategies?

Answer:

- Reaction Setup: Dissolve the precursor (e.g., 2-amino-2-methyldec-9-enoic acid) in a 1:1 acetone/water mixture. Add Fmoc-OSu (1.1 equiv) and Na₂CO₃ (4 equiv) under nitrogen. Stir overnight at RT .

- Purification: After quenching, partition the mixture in H₂O/hexanes (2:1). Back-extract the aqueous layer twice with organic solvent to isolate the Fmoc-protected product. Yields improve to ~63% with K₂CO₃ in dioxane/water .

Advanced: How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

Answer:

- Thermal Stability: Decomposes above 200°C, releasing toxic fumes (e.g., CO, NOₓ). Avoid heating beyond 80°C during lyophilization .

- pH Sensitivity: Unstable in acidic (pH < 3) or alkaline (pH > 10) conditions due to Fmoc-group cleavage. Maintain neutral pH during aqueous reactions .

- Light Sensitivity: Store in amber vials; UV exposure accelerates degradation via photooxidation of the pent-4-en-1-yl moiety .

Advanced: What analytical methods are recommended for confirming purity and structural integrity?

Answer:

- HPLC: Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water (retention time ~12–14 min). Purity >95% is acceptable for peptide coupling .

- Mass Spectrometry: MALDI-TOF confirms molecular weight (expected [M+H]⁺: ~480–520 Da). Discrepancies >0.5 Da suggest incomplete Fmoc deprotection .

- NMR: ¹H NMR in DMSO-d₶ should show characteristic Fmoc aromatic peaks (δ 7.3–7.8 ppm) and alkene protons (δ 5.1–5.4 ppm) .

Advanced: How should researchers reconcile conflicting toxicity data across safety data sheets (SDS)?

Answer:

- Data Gaps: Some SDS lack ecotoxicological or chronic toxicity data (e.g., Key Organics SDS vs. Indagoo SDS ). Assume worst-case hazards (GHS Category 4 for acute toxicity) and conduct in vitro assays (e.g., MTT on HEK293 cells) to validate .

- Hierarchy of Evidence: Prioritize SDS from regulatory-compliant sources (e.g., EU-GHS/CLP-aligned documents) over generic vendor sheets .

Advanced: What role does the pent-4-en-1-yl group play in peptide stapling or drug delivery applications?

Answer:

- Hydrocarbon Stapling: The alkene in pent-4-en-1-yl enables ring-closing metathesis (RCM) with Grubbs catalyst to stabilize α-helical peptides. Optimize RCM conditions (5 mol% catalyst, 40°C, 4h) for >70% yield .

- Lipophilicity: The alkyl chain enhances membrane permeability (logP ~4.2 predicted), critical for intracellular targeting. Validate via Caco-2 monolayer assays .

Advanced: How can researchers assess the compound’s environmental impact given limited ecotoxicological data?

Answer:

- Read-Across Models: Use data from structurally similar Fmoc-amino acids (e.g., 2-((Fmoc)amino)decanoic acid) to estimate biodegradability (t₁/₂ >60 days) and bioaccumulation (BCF <100) .

- Microtox Assays: Test acute toxicity on Vibrio fischeri (EC₅₀ ~10–100 mg/L expected). Dispose of waste via licensed facilities to prevent aquatic contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.